(1-Propyl-1H-imidazol-2-yl)methanethiol
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Overview
Description
(1-Propyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl group attached to the nitrogen at position 1 and a methanethiol group at position 2 of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the imidazole ring using propyl halides under basic conditions.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with a halomethyl imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-Propyl-1H-imidazol-2-yl)methanethiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-Propyl-1H-imidazol-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Propyl-1H-imidazol-2-yl)methanethiol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The methanethiol group can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methanethiol
- (1-Ethyl-1H-imidazol-2-yl)methanethiol
- (1-Butyl-1H-imidazol-2-yl)methanethiol
Uniqueness
(1-Propyl-1H-imidazol-2-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity compared to other alkyl-substituted imidazole derivatives.
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1-propylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3 |
InChI Key |
WMYJFDBGVYHJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1CS |
Origin of Product |
United States |
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